molecular formula C13H10FNO2 B8150782 3'-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxamide

3'-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B8150782
M. Wt: 231.22 g/mol
InChI Key: FYOWVALMIPHLBY-UHFFFAOYSA-N
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Description

3'-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxamide is a biphenyl-based carboxamide derivative characterized by a fluorine substituent at the 3'-position and a hydroxyl group at the 2-position of the biphenyl scaffold. The fluorine and hydroxyl groups likely influence its electronic properties, solubility, and binding interactions compared to non-halogenated or non-hydroxylated analogs.

Properties

IUPAC Name

4-(3-fluorophenyl)-3-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-10-3-1-2-8(6-10)11-5-4-9(13(15)17)7-12(11)16/h1-7,16H,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOWVALMIPHLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Biphenyl Assembly

The Suzuki-Miyaura reaction is pivotal for constructing the biphenyl backbone. A representative protocol involves:

  • Preparation of Boronic Acid : 3-Fluorophenylboronic acid is synthesized via lithiation of 1-bromo-3-fluorobenzene followed by treatment with triisopropyl borate.

  • Coupling Reaction : Reacting 4-bromo-2-methoxybenzoic acid with 3-fluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a toluene/water mixture at 80°C for 12 hours.

Table 1 : Optimization of Suzuki-Miyaura Coupling Conditions

CatalystBaseSolventYield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/H₂O78
Pd(OAc)₂/XPhosCsFDMF/H₂O85

Directed Ortho-Metalation for Fluorine and Hydroxyl Groups

Directed ortho-metalation (DoM) enables precise fluorine and hydroxyl group placement. For example:

  • Fluorination : Treating a bromobiphenyl intermediate with LDA (lithium diisopropylamide) at -78°C, followed by reaction with N-fluorobenzenediazonium tetrafluoroborate, installs fluorine at the 3' position.

  • Hydroxyl Group Introduction : Demethylation of the 2-methoxy group using BBr₃ in dichloromethane at 0°C to room temperature yields the 2-hydroxy derivative.

Carboxamide Formation via Acid Chloride Intermediate

The carboxylic acid at position 4 is converted to its acid chloride using oxalyl chloride in dichloromethane with catalytic DMF. Subsequent amidation with ammonia or an amine source under Schlenk conditions affords the carboxamide:

Reaction Scheme :

  • Acid Chloride Formation :
    4-(Biphenyl)carboxylic acid+Oxalyl chlorideDMF, CH₂Cl₂4-(Biphenyl)carbonyl chloride\text{4-(Biphenyl)carboxylic acid} + \text{Oxalyl chloride} \xrightarrow{\text{DMF, CH₂Cl₂}} \text{4-(Biphenyl)carbonyl chloride}

  • Amidation :
    4-(Biphenyl)carbonyl chloride+NH₃Et₃N3’-Fluoro-2-hydroxy-[1,1’-biphenyl]-4-carboxamide\text{4-(Biphenyl)carbonyl chloride} + \text{NH₃} \xrightarrow{\text{Et₃N}} \text{3'-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxamide}

Table 2 : Amidation Reaction Yields Under Varied Conditions

Amine SourceBaseSolventYield (%)Reference
NH₃ (g)Et₃NTHF92
NH₄ClNaHCO₃DMF85

Analytical Characterization and Validation

The structural integrity of intermediates and the final product is confirmed through spectroscopic and chromatographic methods:

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR validate biphenyl coupling and functional group regiochemistry. For example, the 3'-fluorine substituent exhibits a characteristic coupling constant (JFH912HzJ_{F-H} \approx 9-12 \, \text{Hz}) in 1H^1\text{H} NMR.

  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks align with theoretical masses (e.g., [M+H]⁺ = 276.0894 for C₁₃H₁₀FNO₂).

  • HPLC Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity.

Applications and Derivative Synthesis

3'-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxamide serves as a precursor for bioactive molecules, including kinase inhibitors and antiviral agents. Functionalization at the carboxamide nitrogen (e.g., alkylation, acylation) yields derivatives with enhanced pharmacokinetic profiles .

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-2-hydroxy-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the nitro group can produce an amine derivative.

Scientific Research Applications

Anti-Parasitic Activity

Recent studies have highlighted the potential of 3'-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxamide and its derivatives in combating parasitic infections.

Case Study: Trypanosoma cruzi

  • Synthesis and Evaluation : A series of compounds related to 3'-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxamide were synthesized and evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. The structure-activity relationship (SAR) studies indicated that modifications at specific sites on the biphenyl scaffold enhanced anti-parasitic efficacy .
  • Mechanism of Action : These compounds were found to inhibit critical enzymes involved in the parasite's metabolic pathways, demonstrating a promising lead for developing new treatments against Chagas disease .

Case Study: Leishmania donovani

  • Biological Assays : The effectiveness of these compounds was also tested against Leishmania donovani, which causes visceral leishmaniasis. The results showed that certain derivatives exhibited significant anti-leishmanial activity, outperforming standard treatments like miltefosine .
  • Toxicity Assessment : Toxicity assays conducted on mammalian cell lines confirmed that these compounds have a favorable safety profile, making them suitable candidates for further development .

Anti-Viral Applications

The compound has also been investigated for its potential in treating viral infections, particularly hepatitis B.

Case Study: Hepatitis B Virus

  • Mechanism of Action : Research has indicated that certain biphenyl derivatives, including 3'-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxamide, can inhibit the replication of hepatitis B virus (HBV). This effect is attributed to their ability to interfere with viral polymerase activity and disrupt the viral life cycle .
  • Combination Therapies : The compound has been proposed for use in combination therapies with other antiviral agents to enhance efficacy against HBV and co-infections with hepatitis D virus (HDV) .

Structure-Activity Relationship (SAR)

Understanding the SAR of 3'-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxamide is crucial for optimizing its biological activity.

ModificationBiological ActivityComments
Hydroxyl Group PositioningEnhanced activity against T. cruziCritical for enzyme inhibition
Fluorine SubstitutionImproved potencyIncreases lipophilicity and membrane permeability
Carboxamide Group VariationVariable effects on toxicity and efficacyNecessary for selective targeting

Mechanism of Action

The mechanism of action of 3’-Fluoro-2-hydroxy-[1,1’-biphenyl]-4-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule.

Comparison with Similar Compounds

Table 1: Key Structural Modifications and Properties

Compound Name Substituents Molecular Formula Yield (%) Key Observations References
3'-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxamide 3'-F, 2-OH C₁₉H₁₄FNO₂ N/A Hypothesized enhanced polarity and H-bonding potential due to -OH and -F groups. N/A
4′-Fluoro-4-hydroxy-[1,1′-biphenyl]-3-carboxylic acid 4′-F, 4-OH, -COOH C₁₃H₉FO₃ N/A Carboxylic acid derivative; lower lipophilicity compared to carboxamides.
3'-Methoxy-N-(3-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide 3'-OMe, N-methyl C₂₂H₂₁NO₃ 81% Methoxy groups improve metabolic stability; N-methylation reduces polarity.
2'-Fluoro-3'-methoxy-N-(3-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide 2'-F, 3'-OMe C₂₂H₂₀FNO₃ N/A Synergistic effects of -F and -OMe on receptor binding affinity.

Key Insights :

  • Fluorine Substitution : Fluorine at the 3' or 2' position enhances electronegativity and may improve metabolic stability by resisting oxidative degradation .

Carboxamide Nitrogen Modifications

Key Insights :

  • Steric Effects : Bulky amines (e.g., decahydronaphthalen-1-yl) often require optimized coupling conditions (e.g., EDCI/HOBt) to achieve high yields .
  • Lipophilicity : Aliphatic or bicyclic amines increase logP values, favoring blood-brain barrier penetration in neurological targets .

Table 3: Functional Comparisons

Compound Name Biological Target/Activity Key Findings References
N-(5-Bromo-2-hydroxyphenyl)-3′-methoxy-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide Sphingosine 1-phosphate receptor imaging Fluorinated analogs used in PET tracers for in vivo imaging.
3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide Antimicrobial agents Biphenyl-acetamido hybrids show moderate antibacterial activity.
N-Cycloheptyl-[1,1'-biphenyl]-4-carboxamide TRPC4/5 channel antagonists Demonstrated nanomolar potency in calcium flux assays.

Key Insights :

  • Imaging Applications : Fluorinated biphenyl carboxamides (e.g., compound in ) are prioritized for radiotracer development due to fluorine-18 compatibility.
  • Antimicrobial Potential: Hybrid structures with benzofuran (e.g., ) suggest that the biphenyl carboxamide core can be diversified for broad-spectrum activity.

Challenges :

  • Isomer separation (e.g., decahydronaphthalen-2-yl vs. -1-yl derivatives) requires advanced chromatography .
  • Hydroxyl groups may necessitate protection/deprotection strategies to avoid side reactions .

Biological Activity

3'-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3'-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxamide features a biphenyl core with a fluorine atom and a hydroxyl group at specific positions. This configuration is significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of carboxamides, including those related to 3'-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxamide, exhibit antimicrobial properties. For instance, N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides were screened for their inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showing moderate inhibition with IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE . Although these values are not directly related to 3'-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxamide, they suggest a potential for similar compounds in antimicrobial applications.

Antitubercular Activity

In studies involving indole-4-carboxamides, which share structural similarities with biphenyl carboxamides, compounds demonstrated potent antitubercular activity against Mycobacterium tuberculosis (Mtb). The mechanism involved the hydrolysis of the carboxamide bond leading to active metabolites that inhibited Mtb growth effectively . This suggests that 3'-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxamide may exhibit similar activity against Mtb or other pathogens.

The biological activity of 3'-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxamide may be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may function as an enzyme inhibitor similar to other carboxamide derivatives that inhibit cholinesterases . This could be relevant in treating conditions like Alzheimer's disease.
  • Antimycobacterial Mechanism : Similar compounds have been shown to act through pro-drug mechanisms where the inactive form is converted into an active metabolite that exerts the therapeutic effect .

Q & A

Q. What are the established synthetic routes for 3'-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves Suzuki-Miyaura coupling for biphenyl formation, followed by fluorination and hydroxylation steps. Key intermediates include 4-carboxybiphenyl derivatives (e.g., 4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid analogs) . Reaction parameters such as catalyst loading (Pd-based catalysts), temperature (80–120°C), and solvent polarity (DMF or THF) significantly affect yields. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the carboxamide .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard protocols include:

  • NMR spectroscopy (¹H/¹³C, 400–600 MHz) to confirm fluorine substitution and hydroxyl positioning .
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% required for pharmacological studies) .
  • Mass spectrometry (ESI-MS or HRMS) to verify molecular weight (theoretical ~257.23 g/mol for C₁₃H₁₀FNO₂) .
  • X-ray crystallography (if crystalline) for absolute stereochemical confirmation .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). Stability studies (pH 1–12, 25–37°C) show degradation at extreme pH via hydrolysis of the carboxamide group. Store at –20°C under inert gas (argon) to prevent oxidation of the hydroxyl group .

Advanced Research Questions

Q. How can computational methods optimize the reaction pathway for scale-up synthesis?

ICReDD’s quantum chemical calculations and reaction path search algorithms (e.g., artificial force-induced reaction method) predict transition states and intermediates, reducing trial-and-error experimentation . For example:

  • DFT calculations (B3LYP/6-31G*) identify energy barriers for fluorination steps.
  • Machine learning (e.g., neural networks) correlates solvent polarity with reaction efficiency, narrowing optimal conditions (e.g., 10 mol% Pd(OAc)₂ in DMF at 100°C) .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR splitting patterns)?

Contradictions often arise from dynamic processes (e.g., rotamerism in the carboxamide group) or residual solvents. Mitigation includes:

  • Variable-temperature NMR (–40°C to 80°C) to "freeze" conformational changes .
  • 2D NMR (COSY, NOESY) to distinguish coupling artifacts from true stereochemical effects .
  • Cross-validation with IR spectroscopy (amide I band at ~1650 cm⁻¹) and X-ray data .

Q. How can researchers design analogs to probe structure-activity relationships (SAR) for biological targets?

Methodological steps:

  • Bioisosteric replacement : Swap the fluorine atom with Cl, Br, or CF₃ to assess halogen bonding effects .
  • Positional scanning : Synthesize 2'-fluoro or 4'-hydroxy analogs to map pharmacophore requirements .
  • Pharmacokinetic modulation : Introduce methyl groups to the biphenyl core to enhance metabolic stability .

Q. What experimental designs minimize batch-to-batch variability in biological assays?

Adopt statistical Design of Experiments (DoE) principles:

  • Factorial designs (e.g., 2³ factorial) to test interactions between compound concentration, incubation time, and temperature .
  • Quality-by-Design (QbD) frameworks ensure reproducibility by controlling critical parameters (e.g., solvent residuals ≤0.1%) .
  • Positive/negative controls (e.g., known kinase inhibitors) validate assay robustness .

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